molecular formula C19H25N3 B5753427 1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B5753427
M. Wt: 295.4 g/mol
InChI Key: BGSSPBLUQDEAFD-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpropyl group and a pyridinylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(3-Phenylpropyl)piperazine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reaction conditions, and purification techniques may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin, dopamine, and adrenergic receptors. These interactions can modulate neurotransmitter release and signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Phenylethyl)piperazine: Similar structure but with a shorter ethyl chain.

    1-(4-Methylphenyl)piperazine: Contains a methyl group on the phenyl ring.

    1-(3-Chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring.

Properties

IUPAC Name

1-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-2-6-18(7-3-1)9-5-11-21-12-14-22(15-13-21)17-19-8-4-10-20-16-19/h1-4,6-8,10,16H,5,9,11-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSPBLUQDEAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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